molecular formula C9H6Br2N2O B15225981 2,6-Dibromo-7-methoxyquinazoline

2,6-Dibromo-7-methoxyquinazoline

Katalognummer: B15225981
Molekulargewicht: 317.96 g/mol
InChI-Schlüssel: QVIPCOOSAJFGHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dibromo-7-methoxyquinazoline ( 1935519-33-7) is a brominated heterocyclic compound with the molecular formula C 9 H 6 Br 2 N 2 O and a molecular weight of 317.96 g/mol . It is characterized by a quinazoline core structure substituted with methoxy and bromo functional groups, which are ideal for further synthetic modification. The presence of bromine atoms at the 2 and 6 positions makes this compound a versatile and valuable intermediate in organic synthesis and medicinal chemistry research, particularly for metal-catalyzed cross-coupling reactions to create more complex derivatives . The quinazoline scaffold is recognized as a privileged structure in drug discovery . Recent scientific literature highlights that quinazoline derivatives are of significant interest for their biological activity. For instance, similar compounds have been investigated as potent antagonists of the adenosine A 2A receptor (A 2A R), a therapeutic target for neurodegenerative diseases and cancer immunotherapy . Other research explores quinazoline-based compounds as potent and selective inhibitors of oncogenic targets like KRas (G12D) for the treatment of various cancers . The structural features of 2,6-Dibromo-7-methoxyquinazoline make it a promising starting point for the development of such novel therapeutic agents. This product is intended for research purposes as a chemical building block. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Eigenschaften

Molekularformel

C9H6Br2N2O

Molekulargewicht

317.96 g/mol

IUPAC-Name

2,6-dibromo-7-methoxyquinazoline

InChI

InChI=1S/C9H6Br2N2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3

InChI-Schlüssel

QVIPCOOSAJFGHF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C=NC(=NC2=C1)Br)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-7-methoxyquinazoline typically involves the bromination of 7-methoxyquinazoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: Industrial production of 2,6-Dibromo-7-methoxyquinazoline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromo-7-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

2,6-Dibromo-7-methoxyquinazoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Dibromo-7-methoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinazoline Derivatives

Quinazoline derivatives exhibit structural and functional diversity based on substitution patterns. Below is a comparative analysis of 2,6-Dibromo-7-methoxyquinazoline with compounds from the literature (e.g., ):

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity (Reported)
2,6-Dibromo-7-methoxyquinazoline Br (2,6), OCH₃ (7) High lipophilicity; potential kinase inhibition due to bromine positioning Not explicitly tested in
6,8-Dibromo-2-methylquinazolin-4-one Br (6,8), CH₃ (2) Electrophilic reactivity at C4; used as a precursor for hydrazide derivatives Intermediate for analgesic compounds
Styryl quinazoline (5) Styryl group at C4 Extended conjugation; fluorescence properties Analgesic activity (qualitative)
Pyrazole derivatives (6,7,9) Pyrazole rings fused to quinazoline Enhanced hydrogen-bonding capacity Moderate analgesic activity
Thiazole derivatives (11a-c) Thiazole rings appended via hydrazide linkage Sulfur-containing moieties; improved metabolic stability Not explicitly reported

Key Findings

Substituent Position Effects :

  • Bromine at positions 2 and 6 (as in 2,6-Dibromo-7-methoxyquinazoline) may confer distinct steric and electronic effects compared to bromine at 6 and 8 (as in 6,8-Dibromo-2-methylquinazolin-4-one). The latter is more reactive at C4 for further functionalization .
  • The methoxy group at position 7 enhances solubility compared to methyl or styryl groups, which could influence pharmacokinetics.

Biological Activity: Styryl and pyrazole derivatives (e.g., compounds 5, 6) demonstrated analgesic activity in preliminary screens, though quantitative data are unavailable .

Synthetic Flexibility :

  • 2,6-Dibromo-7-methoxyquinazoline’s bromine atoms allow for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in methyl- or styryl-substituted analogs.
  • Hydrazide intermediates (e.g., compound 4 in ) enable the generation of diverse heterocycles, a strategy applicable to 2,6-Dibromo-7-methoxyquinazoline .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.